molecular formula C18H12F2INO3 B4341856 N-(3,4-difluorophenyl)-5-[(4-iodophenoxy)methyl]furan-2-carboxamide

N-(3,4-difluorophenyl)-5-[(4-iodophenoxy)methyl]furan-2-carboxamide

Cat. No.: B4341856
M. Wt: 455.2 g/mol
InChI Key: OZYKYAINLYXZLT-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-5-[(4-iodophenoxy)methyl]furan-2-carboxamide is a complex organic compound characterized by the presence of fluorine, iodine, and furan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-5-[(4-iodophenoxy)methyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the reaction of 3,4-difluoroaniline with 4-iodophenol to form an intermediate, which is then reacted with furan-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-5-[(4-iodophenoxy)methyl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

N-(3,4-difluorophenyl)-5-[(4-iodophenoxy)methyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and specific electronic characteristics.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-5-[(4-iodophenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and specificity, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluorophenyl isocyanate: A related compound with similar fluorine substitution but different functional groups.

    N-(3,4-difluorophenyl)-4-methyl-3-nitrobenzamide: Another compound with a similar fluorine-substituted phenyl group but different substituents.

Uniqueness

N-(3,4-difluorophenyl)-5-[(4-iodophenoxy)methyl]furan-2-carboxamide is unique due to the combination of fluorine, iodine, and furan groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-5-[(4-iodophenoxy)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F2INO3/c19-15-7-3-12(9-16(15)20)22-18(23)17-8-6-14(25-17)10-24-13-4-1-11(21)2-5-13/h1-9H,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYKYAINLYXZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=CC=C(O2)C(=O)NC3=CC(=C(C=C3)F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F2INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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